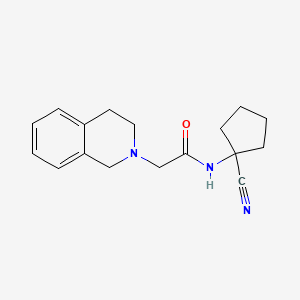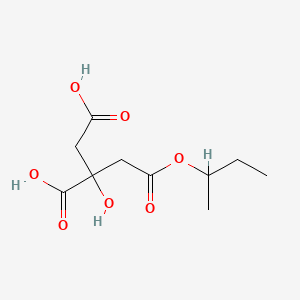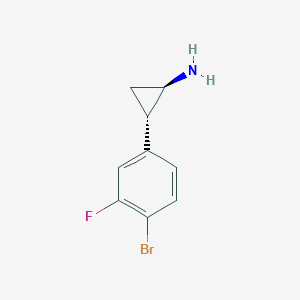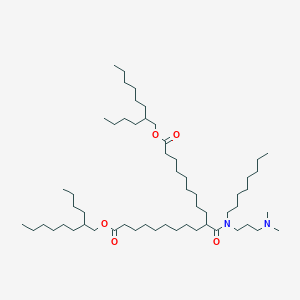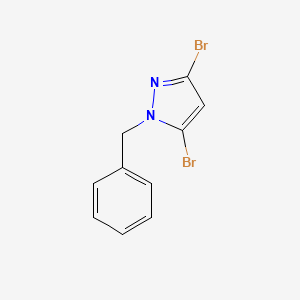
2-Methyl-6-(1-phenylpropyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(1-phenylpropyl)pyrimidin-4-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by a methyl group at position 2, a phenylpropyl group at position 6, and an amine group at position 4 of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-phenylpropyl)pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-amine with 1-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-Methyl-6-(1-phenylpropyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
科学研究应用
2-Methyl-6-(1-phenylpropyl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Methyl-6-(1-phenylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
2-Methyl-4-aminopyrimidine: Lacks the phenylpropyl group, resulting in different chemical and biological properties.
6-Phenylpyrimidin-4-amine: Lacks the methyl group at position 2, leading to variations in reactivity and applications.
2-Methyl-6-(1-phenylethyl)pyrimidin-4-amine:
Uniqueness
2-Methyl-6-(1-phenylpropyl)pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a variety of reactions and interact with specific biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
2-methyl-6-(1-phenylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3/c1-3-12(11-7-5-4-6-8-11)13-9-14(15)17-10(2)16-13/h4-9,12H,3H2,1-2H3,(H2,15,16,17) |
InChI 键 |
RBQUBILZIRVJIJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)C2=CC(=NC(=N2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


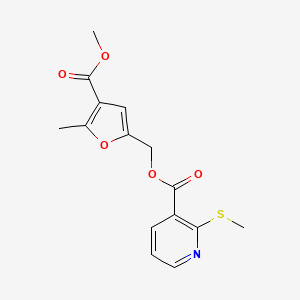
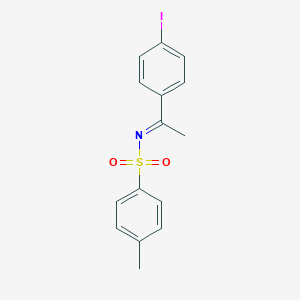
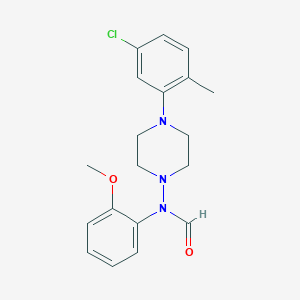


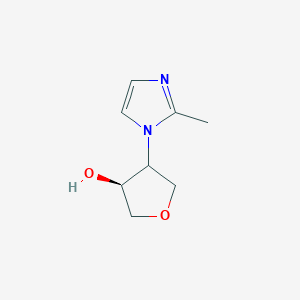
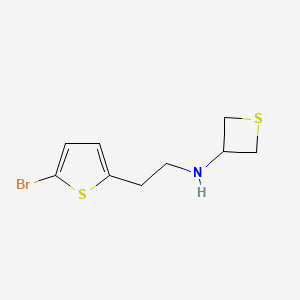
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)
